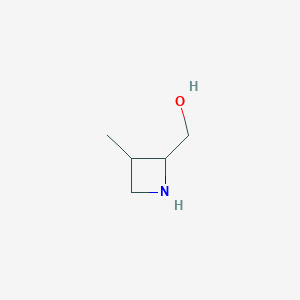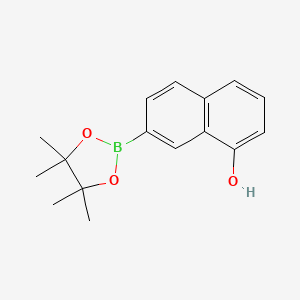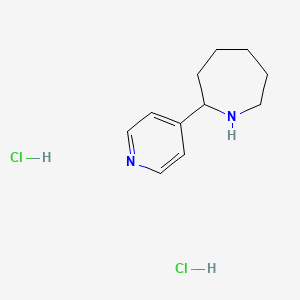![molecular formula C11H10BrF3 B13467812 1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound with the molecular formula C10H8BrF3 It is a derivative of benzene, where a bromine atom and a trifluoromethylcyclobutyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene typically involves the bromination of 3-[1-(trifluoromethyl)cyclobutyl]benzene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques like column chromatography or recrystallization ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclobutyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling: Palladium catalysts (Pd) with boronic acids in the presence of bases like potassium carbonate (K2CO3) in aqueous or alcoholic solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of cyclobutyl derivatives.
Coupling: Formation of biaryl compounds.
科学的研究の応用
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an electrophile in substitution reactions or as a ligand in coordination chemistry, forming stable complexes with metal ions.
類似化合物との比較
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the cyclobutyl group.
3-Bromo-1-(trifluoromethyl)cyclobutane: Similar structure but lacks the benzene ring.
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but with the bromine and trifluoromethyl groups in different positions.
Uniqueness
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of both a bromine atom and a trifluoromethylcyclobutyl group on the benzene ring
特性
分子式 |
C11H10BrF3 |
|---|---|
分子量 |
279.10 g/mol |
IUPAC名 |
1-bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene |
InChI |
InChI=1S/C11H10BrF3/c12-9-4-1-3-8(7-9)10(5-2-6-10)11(13,14)15/h1,3-4,7H,2,5-6H2 |
InChIキー |
MGWZEHKKPPRIKT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)

![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)

![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)

![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)
